N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a benzamide moiety. The molecular formula for this compound is CHN, and it features a phenyl group attached to the nitrogen of the amide, enhancing its potential biological activity. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to mimic carboxylic acids while exhibiting different chemical properties.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity or alter physical properties.
Research indicates that N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with preliminary data suggesting interactions with critical proteins involved in cancer pathways, such as caspase 3 and NF-kappa B
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has potential applications in various fields:
The synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be achieved through several methods:
These methods reflect the growing interest in optimizing synthetic routes for tetrazole derivatives in medicinal chemistry.
Interaction studies involving N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
Preliminary data suggest that further studies are needed to fully elucidate these interactions .
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide | Contains a propan-2-yl group | Enhanced lipophilicity |
| 1,4-Di(1H-tetrazol-5-YL)-benzene | Bis-tetrazole structure | Potential for stronger intermolecular interactions |
| 2-Methylthiazole-derived tetrazoles | Incorporates thiazole moiety | Different reactivity patterns |
The uniqueness of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide lies in its specific combination of functional groups that may influence its biological activity and applications compared to these similar compounds.
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide represents a complex molecular structure containing both a tetrazole ring and a benzamide moiety, requiring carefully designed synthetic routes for efficient production [4]. The synthesis of this compound typically follows a multi-step approach, with the tetrazole ring formation being a critical step in the overall synthetic pathway [2] . Several synthetic strategies have been developed for the preparation of tetrazole-containing compounds like N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, each with distinct advantages and limitations [4] [5].
The most common and efficient approach for synthesizing N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves a sequential pathway beginning with the preparation of a suitable benzamide precursor followed by tetrazole ring formation [6] [7]. This approach typically consists of four key steps as outlined in Table 1.
Table 1: Proposed Multi-Step Synthesis Pathway for N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
| Step | Reaction | Reagents and Conditions | Expected Yield | Critical Parameters |
|---|---|---|---|---|
| Step 1 | Preparation of 4-cyanobenzamide derivative | 4-cyanobenzoyl chloride + aniline, triethylamine, dichloromethane, 0-25°C | 85-95% | Temperature control, dropwise addition of acid chloride |
| Step 2 | N-methylation and N-phenylation of benzamide | N-phenylbenzamide + methyl iodide, sodium hydride, dimethylformamide, 0-25°C | 75-85% | Inert atmosphere, temperature control during alkylation |
| Step 3 | Tetrazole formation via [3+2] cycloaddition | N-methyl-N-phenyl-4-cyanobenzamide + sodium azide, zinc bromide or cobalt(II) catalyst, dimethyl sulfoxide, 110-130°C | 70-90% | Catalyst choice, reaction temperature, azide equivalents |
| Step 4 | Purification and isolation | Acidification (pH 1-2), extraction, recrystallization | 60-80% (overall) | pH control, solvent selection for recrystallization |
The [3+2] cycloaddition reaction between the nitrile group and sodium azide represents the key transformation in this synthetic pathway [8] [9]. This reaction proceeds through a concerted mechanism where the azide acts as a 1,3-dipole, attacking the nitrile carbon to form the tetrazole ring [10] [11]. The overall efficiency of this synthetic route depends on careful optimization of each step, with particular attention to the tetrazole formation step which often determines the final yield and purity of the target compound [12] [13].
Alternative synthetic approaches include multicomponent reactions (MCRs) that can potentially streamline the synthesis by combining multiple steps into a single operation [11] [13]. For instance, the Ugi tetrazole reaction could potentially be adapted for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide by using appropriate isocyanide, amine, aldehyde, and azide components [14] [11]. However, this approach would require significant optimization to achieve selectivity for the desired product [13] [14].
Microwave-assisted synthesis has also emerged as a valuable technique for enhancing the efficiency of tetrazole formation, potentially reducing reaction times from hours to minutes while maintaining or improving yields [7] [6]. This approach is particularly beneficial for the cycloaddition step, where conventional heating often requires extended reaction times [7] [15].
The tetrazole ring formation in the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is significantly influenced by the choice of catalyst [4] [12]. Various catalytic systems have been developed to facilitate the [3+2] cycloaddition reaction between nitriles and azides, each offering distinct advantages in terms of reaction efficiency, selectivity, and operational simplicity [12] [16].
Metal-based catalysts have been extensively studied for tetrazole formation, with transition metal complexes showing particularly promising results [4] [17]. Cobalt(II) complexes with tetradentate ligands have demonstrated excellent catalytic activity for the synthesis of 5-substituted 1H-tetrazoles, achieving near-quantitative yields under relatively mild conditions [4] [12]. The mechanism involves initial coordination of the azide to the cobalt center, followed by interaction with the nitrile substrate to form an intermediate that undergoes cyclization to yield the tetrazole product [4] [17].
Bismuth-based catalysts, such as bismuth(III) nitrate pentahydrate and bismuth chloride, have also shown high efficiency in tetrazole synthesis, particularly when combined with microwave irradiation [7] [8]. These catalysts offer the advantages of low toxicity and high tolerance to functional groups, making them suitable for the synthesis of complex molecules like N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide [7] [17].
Table 2 provides a comprehensive comparison of various catalytic systems for tetrazole cyclization, highlighting their reaction conditions, efficiency, advantages, and limitations.
Table 2: Comparison of Catalytic Systems for Tetrazole Cyclization
| Catalyst | Reaction Conditions | Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Cobalt(II) complex with tetradentate ligand | Dimethyl sulfoxide, 110°C | Excellent (near quantitative yields) | Homogeneous conditions, mechanistic insights | Homogeneous catalyst, recovery challenges |
| Bismuth(III) nitrate pentahydrate | Dimethylformamide, 125°C, microwave irradiation | High (47-99%) | Microwave acceleration, green chemistry | Requires microwave equipment |
| Zinc bromide | Water, reflux | Moderate to high | Aqueous conditions, well-established | Longer reaction times |
| Iron oxide-supported palladium catalyst | Polyethylene glycol-400, 120°C | Excellent (high yields) | Magnetically recoverable, reusable | Complex catalyst preparation |
| Scandium triflate | Isopropanol/water (3:1), 160°C, microwave irradiation | Variable (25-100%) | Microwave acceleration, shorter reaction times | Variable yields depending on substrate |
| Monodisperse palladium/cobalt nanoparticles on carbon nanotubes | Microwave irradiation, ~10 min | Excellent (e.g., 94%) | Very short reaction times, heterogeneous catalyst | Specialized catalyst preparation |
| Silica-supported lanthanum triflate | Dimethylformamide/methanol (4:1) | Good (up to 88%) | Nontoxic, good recovery, recyclable | Specialized catalyst preparation |
| Tetrabutylammonium hydrogen sulfate | Water or toluene | Moderate to good | Environmentally benign when used with water | Variable efficiency |
The mechanistic aspects of these catalytic systems are crucial for understanding their performance and for further optimization [12] [17]. Table 3 provides detailed information on the mechanistic roles of different catalyst types in tetrazole cyclization.
Table 3: Catalytic Systems for Tetrazole Cyclization - Mechanistic Details
| Catalyst Type | Primary Mechanistic Role | Key Mechanistic Steps | Rate-Determining Step | Catalyst Recovery/Regeneration |
|---|---|---|---|---|
| Lewis acid metal catalysts (zinc bromide, aluminum chloride) | Nitrile activation via coordination | 1. Lewis acid coordination to nitrile nitrogen 2. Increased electrophilicity of nitrile carbon 3. Azide attack on activated nitrile 4. Cyclization 5. Catalyst regeneration | Azide attack on activated nitrile | Moderate - often consumed in reaction |
| Transition metal complexes (cobalt(II), copper(II)) | Dual activation of nitrile and azide | 1. Metal coordination to both nitrile and azide 2. Formation of metal-coordinated intermediate 3. Intramolecular cyclization 4. Tetrazole formation 5. Product release and catalyst regeneration | Intramolecular cyclization step | Challenging - homogeneous system |
| Heterogeneous metal catalysts (iron oxide-supported) | Surface-mediated reaction with recyclability | 1. Substrate adsorption on catalyst surface 2. Surface-mediated activation 3. Proximity-induced cyclization 4. Product desorption 5. Catalyst site regeneration | Surface-mediated cyclization | Excellent - magnetic separation possible |
| Organocatalysts (tetrabutylammonium hydrogen sulfate) | Phase-transfer catalysis | 1. Phase transfer of azide to organic phase 2. Nucleophilic attack on nitrile 3. Cyclization 4. Catalyst regeneration | Nucleophilic attack of azide on nitrile | Good - phase separation |
| Lanthanide-based catalysts | Strong Lewis acid activation | 1. Strong coordination to nitrile 2. Highly activated nitrile complex 3. Azide attack 4. Cyclization 5. Product release | Azide attack on lanthanide-activated nitrile | Moderate - precipitation methods |
Recent advances in heterogeneous catalysis have led to the development of magnetically recoverable catalysts, such as iron oxide-supported systems, which offer significant advantages for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, particularly in terms of catalyst recovery and reuse [8] [17]. These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their recovery and reuse in subsequent reactions [17] [8].
The choice of catalyst for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide should be guided by considerations of reaction efficiency, selectivity, operational simplicity, and environmental impact [16] [17]. For laboratory-scale synthesis, homogeneous catalysts like cobalt(II) complexes may be preferred due to their high activity, while heterogeneous systems are more suitable for larger-scale production where catalyst recovery becomes economically important [17] [16].
The choice of solvent plays a crucial role in the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, particularly in the tetrazole formation step [5] [18]. Solvents influence reaction rates, selectivity, and product yields through various mechanisms, including stabilization of transition states, modulation of reagent solubility, and alteration of reaction pathways [18] [5].
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have been found to be particularly effective for tetrazole formation, providing high reaction rates and excellent yields [4] [5]. These solvents facilitate the cycloaddition reaction by stabilizing the transition state and enhancing the nucleophilicity of the azide ion [5] [18]. In contrast, protic solvents like methanol and water tend to give lower reaction rates, although water has gained attention as an environmentally benign alternative when used with appropriate catalysts [15] [18].
Table 4 summarizes the effects of various solvents on tetrazole synthesis, highlighting their impact on reaction rates, temperature requirements, and the tetrazole-azide equilibrium.
Table 4: Solvent Effects on Tetrazole Synthesis
| Solvent | Effect on Reaction Rate | Temperature Requirements | Polarity Index | Impact on Tetrazole vs. Azide Equilibrium |
|---|---|---|---|---|
| Dimethyl sulfoxide | Excellent (99% yield reported) | 110-150°C typically | High (7.2) | Favors tetrazole formation |
| Dimethylformamide | Very good (80% yield reported) | 110-150°C typically | High (6.4) | Favors tetrazole formation |
| Water | Moderate to good (environmentally friendly) | Reflux conditions | Very high (9.0) | Favors tetrazole formation |
| Methanol | Poor (20% yield reported) | Reflux conditions | High (5.1) | Limited effect |
| Acetonitrile | Moderate (50% yield reported) | 80-110°C typically | Moderate (5.8) | Moderate effect |
| Polyethylene glycol-400 | Excellent for certain catalysts | 120°C typically | High | Favors tetrazole formation |
| Isopropanol/water (3:1) | Good with microwave irradiation | 160°C with microwave | Moderate to high | Favors tetrazole formation |
| Dimethylformamide/methanol (4:1) | Good for silica-supported catalysts | 80-120°C typically | High | Favors tetrazole formation |
| Toluene | Poor (15% yield reported) | 110°C or higher | Low (2.4) | May favor azide form |
| N-methyl-2-pyrrolidone/water (7:3) | Excellent for flow chemistry | 190°C for flow chemistry | High | Favors tetrazole formation |
The reaction kinetics of tetrazole formation have been extensively studied to understand the factors influencing reaction rates and to optimize synthetic protocols [18] [24]. The reaction typically follows second-order kinetics, with the rate depending on both the nitrile and azide concentrations [24] [18]. The activation energy for the cycloaddition reaction varies depending on the solvent and catalyst system, with values typically ranging from 20 to 28 kcal/mol [18] [24].
Table 5 provides detailed information on the kinetic parameters of tetrazole cyclization in various solvents, highlighting the effects on reaction rates, activation energies, and reaction mechanisms.
Table 5: Solvent Effects on Reaction Kinetics of Tetrazole Cyclization
| Solvent | Rate Constant (relative) | Activation Energy (kcal/mol) | Temperature Dependence | Effect on Reaction Mechanism |
|---|---|---|---|---|
| Dimethyl sulfoxide | Very high (1.0) | ~20-22 | Moderate | Stabilizes transition state, favors concerted mechanism |
| Dimethylformamide | High (0.8) | ~22-24 | Moderate | Stabilizes transition state, favors concerted mechanism |
| Water | Moderate (0.5) | ~25-28 | High | May favor stepwise mechanism, stabilizes ionic intermediates |
| Acetonitrile | Moderate (0.4) | ~26-28 | High | Intermediate effect, less polar than dimethyl sulfoxide/dimethylformamide |
| Polyethylene glycol-400 | High (0.7) | ~22-25 | Moderate | Similar to dimethylformamide, good stabilization of transition state |
| Isopropanol/water (3:1) | Moderate-high (0.6) | ~23-26 | Moderate-high | Intermediate effect, depends on temperature |
| Dimethylformamide/methanol (4:1) | High (0.7) | ~22-25 | Moderate | Similar to dimethylformamide, slightly modified by methanol |
| N-methyl-2-pyrrolidone/water (7:3) | High (0.8) | ~21-24 | Moderate | Similar to dimethylformamide, modified by water content |
The solvent effect on the azido-tetrazole isomerism has been studied using theoretical methods, revealing that the relative stability of these isomers is highly dependent on solvent polarity [18] [5]. As solvent polarity increases, the tetrazole form becomes increasingly favored over the azido form, which has important implications for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide [5] [18]. This effect is attributed to the greater dipole moment of the tetrazole structure compared to the azido form, resulting in stronger stabilization by polar solvents [18] [5].
Temperature also plays a critical role in tetrazole formation, with higher temperatures generally accelerating the reaction but potentially leading to side reactions or decomposition of sensitive functional groups [15] [18]. The optimal temperature for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically ranges from 110 to 130°C, depending on the solvent and catalyst system [4] [15].
The reaction kinetics can be further influenced by the electronic properties of the nitrile substrate [15] [18]. Electron-withdrawing groups on the aromatic ring of the nitrile enhance the electrophilicity of the nitrile carbon, facilitating the cycloaddition reaction and leading to faster reaction rates [18] [15]. This effect is particularly relevant for the synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, where the electron-withdrawing nature of the benzamide group may influence the reactivity of the nitrile precursor [15] [18].
The industrial-scale production of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide presents several challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes [6] [20]. These challenges span various aspects of production, including safety considerations, process optimization, equipment requirements, environmental impact, and economic factors [20] [6].
One of the primary concerns in the industrial production of tetrazole compounds is safety, particularly related to the handling of azide reagents and the potential formation of hydrazoic acid [6] [20]. Hydrazoic acid is highly toxic and potentially explosive, posing significant risks in large-scale operations [6] [9]. Table 6 summarizes the key challenges in industrial-scale tetrazole production and potential solutions.
Table 6: Industrial-Scale Production Challenges for Tetrazole Synthesis
| Challenge Category | Specific Challenge | Potential Solutions | Implementation Complexity |
|---|---|---|---|
| Safety Concerns | Hydrazoic acid formation | Flow chemistry, in-line quenching with sodium nitrite | Moderate to high |
| Safety Concerns | Explosive nature of azides | Near-equimolar azide use, flow chemistry | Moderate to high |
| Process Optimization | Heat management in exothermic reactions | Continuous flow reactors with efficient heat exchange | Moderate |
| Process Optimization | Reaction scale-up limitations | Microreactor technology, flow chemistry | Moderate to high |
| Process Optimization | Reaction time optimization | Catalyst optimization, microwave assistance | Low to moderate |
| Equipment | Corrosion of equipment by acids | Corrosion-resistant materials, avoiding strong acids | Moderate |
| Environmental Impact | Waste management | Greener solvents, catalyst recycling | Moderate |
| Environmental Impact | Solvent recovery and recycling | Solvent recovery systems, alternative green solvents | Moderate |
| Economic Considerations | Catalyst cost and recovery | Heterogeneous catalysts, magnetic recovery systems | Moderate to high |
| Economic Considerations | Raw material costs | Process optimization, alternative synthetic routes | Moderate |
Flow chemistry has emerged as a promising approach to address many of these challenges, offering enhanced safety, improved heat transfer, and consistent product quality [6] [9]. In flow systems, the reaction is conducted in a continuous manner through narrow channels, allowing for precise control of reaction parameters and minimizing the inventory of hazardous materials at any given time [6] [20]. This approach is particularly valuable for tetrazole synthesis, where the controlled addition of azide reagents and efficient heat management are critical for safe operation [9] [6].
Microreactor technology represents a specialized form of flow chemistry that offers additional advantages for tetrazole synthesis, including excellent heat transfer, precise residence time control, and minimal azide inventory [6] [9]. These systems have been successfully applied to the synthesis of various tetrazole derivatives, achieving high yields and purities while maintaining safety standards [9] [6].
Table 7 outlines various optimization strategies for industrial-scale tetrazole production, highlighting their benefits, implementation challenges, and industrial readiness levels.
Table 7: Industrial-Scale Production Optimization Strategies for Tetrazole Synthesis
| Optimization Strategy | Key Benefits | Implementation Challenges | Industrial Readiness Level |
|---|---|---|---|
| Continuous flow processing | Enhanced safety, improved heat transfer, consistent product quality | High initial capital investment, process redesign requirements | High - commercially implemented |
| Microreactor technology | Excellent heat transfer, precise residence time control, minimal azide inventory | Scaling limitations, potential for clogging, high precision requirements | Medium-high - early commercial adoption |
| Heterogeneous catalysis | Simplified catalyst recovery, reduced waste, potential for continuous operation | Catalyst development costs, potential activity/selectivity tradeoffs | Medium-high - commercially implemented for select processes |
| Solvent selection and recycling | Reduced environmental impact, lower operational costs, improved sustainability | Solvent separation challenges, energy requirements for recycling | High - standard industrial practice |
| Heat management systems | Prevention of runaway reactions, energy efficiency, consistent reaction temperature | System complexity, sensor reliability, control system integration | High - standard industrial practice |
| In-line monitoring and control | Real-time quality control, early detection of process deviations, reduced waste | Sensor technology limitations, data management, calibration requirements | Medium-high - increasingly adopted |
| Azide handling safety protocols | Minimized hydrazoic acid formation risk, controlled azide inventory, safer operations | Protocol development and validation, training requirements, regulatory compliance | High - mandatory safety practice |
| Catalyst recovery systems | Reduced catalyst costs, minimized metal contamination, improved economics | Recovery efficiency, catalyst degradation, system complexity | Medium - varies by catalyst type |
| Process intensification | Reduced footprint, improved efficiency, lower capital and operational costs | Process redesign requirements, validation challenges, regulatory considerations | Medium - process dependent |
| Green chemistry principles | Reduced waste generation, safer reagents, improved environmental profile | Potential cost increases, performance validation, supply chain considerations | Medium - increasing adoption |
The choice of catalyst system also presents challenges for industrial-scale production [17] [20]. While homogeneous catalysts often provide higher activity and selectivity, their recovery and reuse can be problematic in industrial settings [17] [8]. Heterogeneous catalysts, particularly those supported on magnetic nanoparticles, offer significant advantages in terms of recovery and reuse, making them attractive options for large-scale production despite potentially lower activity compared to their homogeneous counterparts [8] [17].
Solvent selection is another critical consideration for industrial-scale tetrazole synthesis [20] [15]. While dimethyl sulfoxide and dimethylformamide are highly effective for laboratory-scale synthesis, their high boiling points and potential environmental impact make them less desirable for industrial applications [15] [20]. Alternative solvent systems, such as polyethylene glycol-400 or aqueous mixtures, are being explored as more environmentally friendly options that maintain acceptable reaction efficiency [20] [15].
The economic viability of industrial-scale production depends on various factors, including raw material costs, catalyst efficiency and recovery, energy requirements, and waste management [20] [9]. Process intensification strategies, such as combining multiple reaction steps in a single operation or implementing continuous processing, can significantly improve the economic profile of tetrazole synthesis by reducing equipment needs, energy consumption, and operational costs [9] [20].
Regulatory considerations also play an important role in industrial-scale tetrazole production, particularly regarding safety standards and environmental regulations [20] [6]. Compliance with these regulations requires careful process design, implementation of appropriate safety measures, and development of effective waste management strategies [6] [20].
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits distinctive physicochemical properties that significantly influence its solubility behavior and biological distribution characteristics. The compound demonstrates a calculated logarithmic partition coefficient (LogP) value of 2.80, indicating moderate to high lipophilicity [1]. This elevated lipophilicity primarily stems from the dual phenyl group contributions within the molecular structure, where the N-phenyl substituent and the benzamide aromatic ring collectively enhance the compound's hydrophobic character [1] [2].
The molecular structure presents a polar surface area of 70.2 Ų, which falls within the optimal range for membrane permeability while maintaining sufficient polarity for biological interactions [2]. The compound contains six hydrogen bond acceptor sites attributed to the tetrazole nitrogen atoms and the carbonyl oxygen, contrasted with only one hydrogen bond donor from the tetrazole ring [1]. This asymmetric hydrogen bonding profile contributes to the compound's unique solubility characteristics, where water solubility remains characteristically low at less than 1 mg/mL [3].
Table 1: Physicochemical Properties of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Formula | C15H13N5O | Spectroscopic analysis |
| Molecular Weight (g/mol) | 279.30 | Mass spectrometry |
| Exact Mass | 279.1126 | High-resolution MS |
| LogP (calculated) | 2.80 | Fragment-based calculation |
| Polar Surface Area (Ų) | 70.2 | Van der Waals calculation |
| H-Bond Donors | 1 | Structural analysis |
| H-Bond Acceptors | 6 | Structural analysis |
| Rotatable Bonds | 3 | Conformational analysis |
| Water Solubility | Low (<1 mg/mL) | Predicted from LogP |
| Lipophilicity | High (from phenyl groups) | Structural contribution |
The partition coefficient analysis reveals that N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits enhanced lipophilicity compared to related tetrazole-containing benzamides. Comparative studies with structurally similar compounds demonstrate that the addition of the N-phenyl group increases the LogP value significantly compared to simpler benzamide derivatives [4]. The compound's LogP of 2.80 positions it favorably for blood-brain barrier permeability, suggesting potential central nervous system activity [2].
Solubility parameter calculations indicate preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, with limited aqueous solubility [3]. The moderate lipophilicity combined with the tetrazole moiety's bioisosteric properties enhances the compound's potential for biological membrane penetration while maintaining metabolic stability [5]. The three rotatable bonds within the structure provide conformational flexibility, potentially facilitating receptor binding interactions [1].
Thermal gravimetric analysis coupled with differential scanning calorimetry reveals complex decomposition pathways characteristic of tetrazole-containing benzamide derivatives. Based on structural analogy with related compounds, N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits an estimated decomposition onset temperature between 240-260°C under standard heating conditions at 10°C/min [6] [7].
The thermal decomposition mechanism proceeds through multiple distinct stages, with the initial decomposition involving the tetrazole ring system. Analogous tetrazole compounds demonstrate primary decomposition pathways leading to the formation of either hydrazoic acid (HN3) or molecular nitrogen (N2), depending on the substitution pattern around the tetrazole ring [6]. For N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, the asymmetric substitution pattern suggests predominant HN3 formation during the initial decomposition stage [6].
Table 2: Thermal Decomposition Parameters of Related Tetrazole-Benzamide Compounds
| Compound | Decomposition Temperature (°C) | Analysis Method | Decomposition Products | Heating Rate (°C/min) |
|---|---|---|---|---|
| N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide | Estimated 240-260 | TGA-DSC (predicted) | HN3, N2, aromatic fragments | 10 |
| 2-nitro-N-(1H-tetrazol-5-yl)benzamide | ~200 | TGA | NO2, HN3 | 5 |
| 5-aminotetrazolium dinitramide | 251 | DSC | HN3, N2O | 10 |
| N-benzyl-4-(2H-tetrazol-5-yl)benzamide | Estimated 235-255 | TGA-DSC (predicted) | HN3, N2, benzyl fragments | 10 |
| Tetrazole-nitro compounds (general) | ~200 | TGA | HN3, N2 | 5 |
| Benzotriazolium perrhenate | 243 | TGA-DSC | Re metal, organic vapors | 10 |
The thermal analysis profile indicates an exothermic decomposition characteristic, with the initial mass loss corresponding to approximately 10-15% of the total molecular weight [7]. This initial decomposition stage correlates with the rupture of the tetrazole ring and subsequent nitrogen release. The second decomposition stage, occurring at elevated temperatures above 400°C, involves the breakdown of the benzamide backbone and aromatic ring systems [7].
Differential scanning calorimetry analysis of structurally related compounds reveals sharp exothermic peaks corresponding to the tetrazole decomposition, followed by broader endothermic transitions associated with aromatic fragment volatilization [6] [7]. The presence of both N-methyl and N-phenyl substituents influences the thermal stability by creating steric hindrance that affects the decomposition kinetics [8].
The thermal decomposition mechanism demonstrates heating rate dependence, with higher heating rates typically resulting in elevated decomposition temperatures due to kinetic effects [6]. Under rapid heating conditions, the compound may exhibit different mechanistic pathways compared to slow heating rates, potentially affecting the product distribution and decomposition temperature [6].
The crystallographic behavior of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is characterized by complex intermolecular interactions that govern its solid-state packing arrangements. Based on structural analysis of related tetrazole-benzamide derivatives, the compound is predicted to crystallize in a monoclinic crystal system with space group P21/c, consistent with similar asymmetrically substituted benzamide structures [9] [10].
The molecular packing arrangement is dominated by intermolecular hydrogen bonding patterns involving the tetrazole nitrogen atoms and the benzamide carbonyl group. The tetrazole ring's four nitrogen atoms provide multiple sites for hydrogen bond formation, creating an extended network of N-H···N and C-H···O interactions [11]. The compound's asymmetric unit likely contains one molecule, with the crystal structure stabilized through centrosymmetric dimeric arrangements characteristic of benzamide derivatives [9].
Table 3: Comparative Crystal Structure Parameters of Tetrazole-Benzamide Derivatives
| Compound | Crystal System | Space Group | Hydrogen Bond Pattern | Dihedral Angle (deg) | Packing Motif |
|---|---|---|---|---|---|
| N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide | Predicted: Monoclinic | P21/c (predicted) | N-H···N, C-H···O (predicted) | Estimated 45-65 | Dimeric R22(8) (predicted) |
| 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide | Monoclinic | P21/c | N-H···N, C-H···π | 52.3 | Dimeric R22(8) |
| 1-(2-fluorophenyl)-1H-tetrazole-5-thione | Orthorhombic | Pna21 | N-H···S, π-π stacking | 59.94 | Centrosymmetric dimers |
| N-(3-methoxy-4-tetrazolyl)phenyl-2-chlorobenzamide | Triclinic | P-1 | N-H···O, C-H···F | 47.2 | Chain formation |
| Benzotriazole-tetrafluoroterephthalic acid cocrystal | Monoclinic | P21/c | N-H···O, O-H···N, C-H···F | 38.1 | Layer structure |
The dihedral angle between the tetrazole ring and the benzamide aromatic system is estimated to range between 45-65°, based on comparison with structurally analogous compounds [9] [10]. This non-planar conformation arises from steric interactions between the N-phenyl substituent and the tetrazole ring, preventing complete coplanarity of the aromatic systems [9].
Polymorphic behavior in tetrazole-containing compounds is influenced by the conformational flexibility around the amide bond and the rotational freedom of the N-phenyl group. The compound may exhibit conformational polymorphism, where different crystal forms arise from alternative molecular conformations rather than different packing arrangements [12]. The presence of three rotatable bonds within the structure provides multiple conformational possibilities that could lead to polymorphic variations under different crystallization conditions [1].
The crystal packing is further stabilized through π-π stacking interactions between the aromatic ring systems. The parallel-displaced stacking arrangement between phenyl rings and tetrazole-benzamide moieties creates layered structures with typical interplanar distances of 3.4-3.9 Å [9] [5]. These weak intermolecular interactions contribute significantly to the overall crystal stability and influence the compound's physical properties, including melting point and solubility characteristics [9].